molecular formula C9H12N2O2 B14023502 pent-4-enyl imidazole-1-carboxylate

pent-4-enyl imidazole-1-carboxylate

Cat. No.: B14023502
M. Wt: 180.20 g/mol
InChI Key: IKSWUUOHFLVAGD-UHFFFAOYSA-N
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Description

Pent-4-enyl imidazole-1-carboxylate is an imidazole derivative characterized by a pent-4-enyl chain (a five-carbon alkenyl group with a double bond at the fourth position) esterified to the 1-position of the imidazole ring. This compound shares structural features with synthetic cannabinoids (e.g., MDMB-4en-PINACA), where the pent-4-enyl chain contributes to receptor-binding interactions . The presence of the unsaturated bond in the pent-4-enyl group may enhance conformational flexibility and influence metabolic stability compared to saturated analogs . Imidazole carboxylates are widely explored in medicinal chemistry for their bioisosteric properties and role as intermediates in drug synthesis .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

pent-4-enyl imidazole-1-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-2-3-4-7-13-9(12)11-6-5-10-8-11/h2,5-6,8H,1,3-4,7H2

InChI Key

IKSWUUOHFLVAGD-UHFFFAOYSA-N

Canonical SMILES

C=CCCCOC(=O)N1C=CN=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pent-4-enyl imidazole-1-carboxylate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Pent-4-enyl imidazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of imidazole-1-carboxylate derivatives with oxidized side chains.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Pent-4-enyl imidazole-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of pent-4-enyl imidazole-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metal-based catalysts. Additionally, the compound can interact with biological macromolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions, modulating their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Ester Groups

  • Pent-4-enyl Imidazole-1-carboxylate : The pent-4-enyl ester provides a balance between lipophilicity and steric effects, favoring interactions with hydrophobic pockets in biological targets. Conformational studies show that its pent-4-enyl chain adopts low-energy conformers (ΔG < 2 kcal/mol), enabling stable receptor binding .
  • Propargyl Imidazole-1-carboxylate : The propargyl ester introduces a terminal alkyne group, enabling click chemistry applications. However, its rigid structure may reduce metabolic stability compared to the flexible pent-4-enyl chain .

Imidazole Ring Modifications

  • Methyl 2-(2-Phenylethyl)-1H-imidazole-4-carboxylate : Incorporates a phenethyl group at the 2-position, enhancing aromatic stacking interactions. This modification increases molecular weight (MW ≈ 236.25 g/mol) and lipophilicity (logP ≈ 2.8) compared to pent-4-enyl derivatives .
  • Ethyl 5-(1-Trityl-1H-imidazol-4-yl)pent-2-enoate: Features a trityl-protected imidazole and a pent-2-enoate chain. The conjugated double bond in the pent-2-enoate may alter electronic properties, affecting reactivity in nucleophilic substitutions .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₉H₁₂N₂O₂ 180.21 Pent-4-enyl ester High conformational flexibility
Propargyl imidazole-1-carboxylate C₇H₆N₂O₂ 150.14 Propargyl ester Click chemistry utility
Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate C₁₃H₁₂N₂O₂ 236.25 Phenethyl, methyl ester Enhanced aromatic interactions
MDMB-4en-PINACA C₂₃H₃₀N₄O₃ 422.51 Pent-4-enyl, indazole core High CB1 receptor affinity

Research Findings

  • Conformational Stability : this compound exhibits two dominant conformers (38% and 36% abundance) due to minimal energy differences (ΔG < 2 kcal/mol), enabling adaptable binding to biological targets .
  • Synthetic Cannabinoid Activity: MDMB-4en-PINACA’s pent-4-enyl chain enhances potency compared to saturated analogs, but its indazole core increases hepatotoxicity risks .
  • Metabolic Pathways : Unsaturated esters like pent-4-enyl are prone to epoxidation and hydrolysis, whereas tert-butyl analogs show prolonged half-lives due to steric protection .

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